1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step process involving the formation of the triazole ring followed by functional group modifications One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, known as the Huisgen cycloaddition or “click chemistry
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts, solvents, and purification techniques to ensure high yield and purity. Continuous flow chemistry might be employed to enhance the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazole or phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry: It could be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Other Triazole Derivatives:
This compound: is unique due to its specific substitution pattern, which can influence its physical, chemical, and biological properties.
Similar Compounds: Other triazole derivatives, such as 1,2,3-triazole-4-carboxamides with different substituents, can be compared in terms of their reactivity, stability, and biological activity.
Comparison with Similar Compounds
- 1-(4-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 1-(3-chlorophenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 1-(3-methylphenyl)-N,5-di(ethyl)-1H-1,2,3-triazole-4-carboxamide
Properties
IUPAC Name |
1-(3-methylphenyl)-N,5-di(propan-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-10(2)15-14(16(21)17-11(3)4)18-19-20(15)13-8-6-7-12(5)9-13/h6-11H,1-5H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSMQHQRCXLYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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